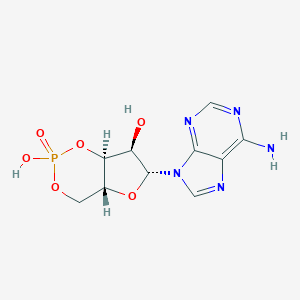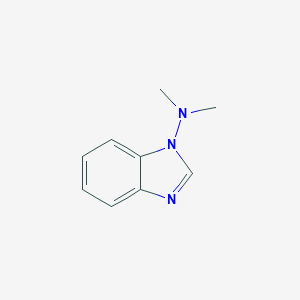
5-Chlorothiophene-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorothiophene-3-carbonyl chloride is a chemical compound with the molecular formula C5H2ClO2S. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-Chlorothiophene-3-carbonyl chloride is not well understood. However, it is believed that the compound acts as an electrophile and reacts with various nucleophiles to form new chemical compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chlorothiophene-3-carbonyl chloride are not well understood. However, it is known that the compound can react with various biological molecules, such as proteins and nucleic acids, and form new chemical compounds. These new compounds may have different biological activities compared to the original molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Chlorothiophene-3-carbonyl chloride in lab experiments include its high yield synthesis, low cost, and potential for use in the synthesis of various pharmaceuticals and agrochemicals. The limitations of using the compound include its potential toxicity and the need for careful handling due to its reactive nature.
Orientations Futures
There are several future directions for the study of 5-Chlorothiophene-3-carbonyl chloride. One potential direction is the investigation of the compound's potential use as a reagent in organic synthesis. Another potential direction is the study of the compound's potential applications in the field of medicinal chemistry. Additionally, the compound's potential toxicity and environmental impact could be further investigated to ensure safe handling and disposal practices.
Méthodes De Synthèse
The synthesis of 5-Chlorothiophene-3-carbonyl chloride involves the reaction of 5-chlorothiophene-3-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions and the product is obtained in high yield.
Applications De Recherche Scientifique
The compound has been used in a variety of scientific research applications. It has been studied for its potential use as a building block in the synthesis of various pharmaceuticals and agrochemicals. The compound has also been investigated for its potential use as a reagent in organic synthesis.
Propriétés
Numéro CAS |
113471-08-2 |
|---|---|
Nom du produit |
5-Chlorothiophene-3-carbonyl chloride |
Formule moléculaire |
C5H2Cl2OS |
Poids moléculaire |
181.04 g/mol |
Nom IUPAC |
5-chlorothiophene-3-carbonyl chloride |
InChI |
InChI=1S/C5H2Cl2OS/c6-4-1-3(2-9-4)5(7)8/h1-2H |
Clé InChI |
DCLHJPCKHFKQGF-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1C(=O)Cl)Cl |
SMILES canonique |
C1=C(SC=C1C(=O)Cl)Cl |
Synonymes |
3-Thiophenecarbonyl chloride, 5-chloro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)



